molecular formula C11H13N3O3S2 B2509491 N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide CAS No. 314042-66-5

N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide

Cat. No. B2509491
CAS RN: 314042-66-5
M. Wt: 299.36
InChI Key: WINMAWXUIZTKIT-UHFFFAOYSA-N
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Description

N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide, commonly known as TAE684, is a small molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases. It was first synthesized in 2007 by scientists at Novartis Institutes for Biomedical Research as a potential treatment for ALK-positive non-small cell lung cancer (NSCLC). Since then, TAE684 has been extensively studied for its therapeutic potential and mechanism of action.

Scientific Research Applications

Synthesis of Novel Compounds

“N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide” can be used in the synthesis of novel compounds. These new compounds contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .

Antimicrobial Activity

The compound has potential applications in the development of new antimicrobial agents. It can be used to synthesize derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity. These molecules have shown promising results against both Gram-negative and Gram-positive bacteria .

Antibiofilm Actions

The compound may also have potential applications in fighting biofilm-associated infections, particularly those caused by Enterococcus faecium .

Antioxidant Effect

The compound and its derivatives have been tested for antioxidant activity, showing promising results .

Toxicity Testing

The compound can be used in toxicity testing on freshwater cladoceran Daphnia magna Straus .

properties

IUPAC Name

N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S2/c1-8(15)13-9-2-4-10(5-3-9)19(16,17)14-11-12-6-7-18-11/h2-5H,6-7H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINMAWXUIZTKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide

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